Fmoc-L-Leu-MPPA

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

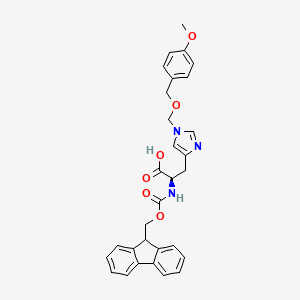

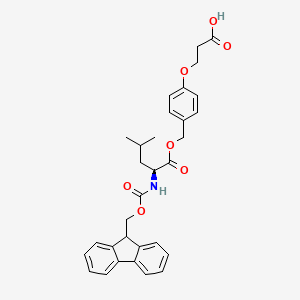

Fmoc-L-Leu-MPPA is a chemical compound with the name N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-leucine-3-(4-oxymethylphenoxy)propionic acid . It serves as a precursor for the linkage to aminomethyl supports by standard coupling procedures . This method guarantees a low (max 0.5%) and reproducible epimerization level of the C-terminal amino acid in your peptide .

Synthesis Analysis

The synthesis of this compound involves anchoring Nalpha-9-fluorenylmethyloxycarbonylamino acids as p-alkoxybenzyl esters in solid-phase peptide synthesis . This approach was improved by F. Albericio and G. Barany .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C31H33NO7 . It has a molecular weight of 531.61 g/mol .Chemical Reactions Analysis

This compound is used as a linker in the synthesis of peptides. It is used in the formation of bonds to aminomethyl supports by standard coupling procedures .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are largely determined by its molecular structure. It has a molecular weight of 531.61 g/mol .Mechanism of Action

Target of Action

Fmoc-L-Leu-MPPA is a compound that primarily targets amino acids in peptide synthesis . The Fmoc group, or 9-Fluorenylmethoxycarbonyl, is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The Fmoc group is known to promote the hydrophobic and π-π stacking interactions of the fluorenyl rings . This leads to the self-assembly of Fmoc-modified amino acids and short peptides in a kinetically rapid and thermodynamically rigid manner . The Fmoc group also allows for the formation of π-π interactions both between Fmoc groups and side-chain phenyl rings, thus distinctly promoting the self-assembly .

Pharmacokinetics

It is known that the fmoc group has a strong absorbance in the ultraviolet region, which has proved very useful for spectrophotometrically monitoring coupling and deprotection reactions .

Result of Action

The primary result of this compound’s action is the formation of peptides through solid-phase peptide synthesis . By this method, a low (max 0.5%) and reproducible epimerization level of the C-terminal amino acid in the peptide is guaranteed .

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature. The Fmoc group is stable under acidic conditions but is rapidly removed by base . Therefore, the pH of the environment can significantly influence the efficacy of this compound in peptide synthesis.

Advantages and Limitations for Lab Experiments

Fmoc-L-Leu-MPPA has several advantages for use in lab experiments. It is highly soluble and stable in aqueous solution, and it is a good substrate for both native and modified enzymes. Additionally, it is a relatively inexpensive reagent and is easy to synthesize. The main limitation of this compound is that it is not suitable for use in the synthesis of large peptides, as it is not as stable as other reagents.

Future Directions

The use of Fmoc-L-Leu-MPPA in peptide synthesis is likely to continue to be of interest to scientists and researchers. Possible future directions include the development of new and more efficient methods of synthesis, as well as the exploration of new applications for this compound in drug discovery and development. Additionally, further research into the biochemical and physiological effects of this compound could help to further understand its potential therapeutic uses. Finally, further exploration of the potential for this compound to be used in the synthesis of larger peptides could lead to new and exciting discoveries.

Synthesis Methods

Fmoc-L-Leu-MPPA is typically synthesized by a process known as Fmoc solid-phase peptide synthesis (Fmoc-SPPS). This is a process in which the amino acid is attached to a solid support, such as a resin, and then reacted with a coupling reagent. The Fmoc groups are then removed, and the peptide chain is elongated until the desired length is achieved. This method is often used in combination with other methods, such as solution-phase synthesis or microwave-assisted synthesis, to obtain the desired results.

Scientific Research Applications

Fmoc-L-Leu-MPPA is a very useful reagent for peptide synthesis and is used in a variety of scientific research applications. It is often used in the synthesis of peptides for use in drug discovery and development, as well as for the study of protein-protein interactions. It is also used in the study of enzyme catalysis and in the development of peptide-based vaccines. Additionally, it is used in the synthesis of peptide inhibitors, which are used to inhibit the activity of enzymes.

properties

IUPAC Name |

3-[4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]oxymethyl]phenoxy]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H33NO7/c1-20(2)17-28(30(35)38-18-21-11-13-22(14-12-21)37-16-15-29(33)34)32-31(36)39-19-27-25-9-5-3-7-23(25)24-8-4-6-10-26(24)27/h3-14,20,27-28H,15-19H2,1-2H3,(H,32,36)(H,33,34)/t28-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYQVOEUFBLTCMI-NDEPHWFRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H33NO7 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.6 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (3S)-3-amino-3-[3-bromo-5-(trifluoromethyl)phenyl]propanoate HCl salt, 95%](/img/structure/B6286230.png)

![Sodium [(S)-1,2-Diaminopropane-N,N,N',N'-tetraacetato]samarate(III), 90%](/img/structure/B6286248.png)